molecular formula C18H29NO2 B295179 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate

2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate

Cat. No. B295179
M. Wt: 291.4 g/mol
InChI Key: SIGWPQVSUVHMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate is a chemical compound that has gained significant attention in scientific research. It is commonly used in the field of chemistry and biochemistry due to its unique properties.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate involves its binding to specific receptors in the body. It has been shown to act as an agonist for certain GPCRs, leading to the activation of downstream signaling pathways. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate are varied and depend on the specific receptors and enzymes it interacts with. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in certain studies. Additionally, it has been shown to have potential anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate in lab experiments include its ability to act as a specific ligand for certain receptors and enzymes, as well as its potential therapeutic applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanisms of action.

Future Directions

There are several future directions for the study of 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate. These include further studies on its potential therapeutic applications, as well as its interactions with specific receptors and enzymes. Additionally, there is a need for further studies to fully understand its mechanism of action and potential toxicity. Finally, the development of more specific and potent analogs of this compound may lead to new therapeutic targets and applications.

Synthesis Methods

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with N,N-dimethyl-1,2-ethanediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under reflux in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization to obtain a white solid.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate has been widely used in scientific research due to its ability to act as a ligand for various receptors in the body. It has been studied for its potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, it has been used as a tool compound in the study of G protein-coupled receptors (GPCRs) and their signaling pathways.

properties

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate

InChI

InChI=1S/C18H29NO2/c1-17(2,3)15-10-8-14(9-11-15)16(20)21-13-12-19(7)18(4,5)6/h8-11H,12-13H2,1-7H3

InChI Key

SIGWPQVSUVHMSN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C(C)(C)C

Origin of Product

United States

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